2-chloro-5-sulfanylphenol
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Overview
Description
2-Chloro-5-sulfanylphenol: is an organic compound with the molecular formula C6H4ClOS It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a chlorine atom and a sulfanyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-sulfanylphenol can be achieved through several methods. One common approach involves the chlorination of 5-sulfanylphenol using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as column chromatography or crystallization may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiophenol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-sulfanylphenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory diseases.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-sulfanylphenol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and cellular functions. Additionally, the chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions contribute to its biological activities and potential therapeutic effects.
Comparison with Similar Compounds
2-Chlorophenol: Lacks the sulfanyl group, resulting in different reactivity and biological properties.
5-Sulfanylphenol: Lacks the chlorine atom, leading to variations in chemical behavior and applications.
2-Chloro-4-sulfanylphenol:
Uniqueness: 2-Chloro-5-sulfanylphenol is unique due to the presence of both chlorine and sulfanyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
CAS No. |
170587-58-3 |
---|---|
Molecular Formula |
C6H5ClOS |
Molecular Weight |
160.6 |
Purity |
91 |
Origin of Product |
United States |
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